1-Benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine
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Overview
Description
1-Benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties
Preparation Methods
The synthesis of 1-Benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine typically involves multiple steps. One common synthetic route starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of lithium hydride and N,N-dimethylformamide as the reaction medium . The reaction conditions usually involve stirring at room temperature for several hours .
Chemical Reactions Analysis
1-Benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzyl and piperazine moieties can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound has shown promise as an antibacterial and antifungal agent.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine involves its interaction with specific molecular targets. For instance, its cholinesterase inhibitory activity is attributed to its ability to bind to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This leads to increased levels of acetylcholine in the brain, which is beneficial in treating neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
1-Benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine can be compared with other sulfonamide derivatives such as:
1,4-Benzodioxane-6-nitro: Known for its antibacterial properties.
1,4-Benzodioxane-6-amine: Used in the synthesis of various bioactive compounds.
The uniqueness of this compound lies in its specific structural features and its potential therapeutic applications, particularly in neurodegenerative diseases .
Properties
Molecular Formula |
C19H22N2O4S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine |
InChI |
InChI=1S/C19H22N2O4S/c22-26(23,17-6-7-18-19(14-17)25-13-12-24-18)21-10-8-20(9-11-21)15-16-4-2-1-3-5-16/h1-7,14H,8-13,15H2 |
InChI Key |
UBSGFOLTTBQDOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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